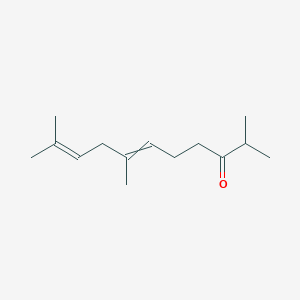
2,7,10-Trimethylundeca-6,9-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,10-Trimethylundeca-6,9-dien-3-one is an organic compound with the molecular formula C14H24O. It is a polyketide compound that has been identified as an aggregation-sex pheromone in certain beetle species . This compound is notable for its unique structural motif and its role in chemical ecology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,10-Trimethylundeca-6,9-dien-3-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the use of polyketide synthesis, where the compound is built up through a series of condensation reactions involving acetyl and malonyl subunits . The reaction conditions often require the presence of specific catalysts and controlled temperatures to ensure the correct formation of the double bonds and the methyl groups at the specified positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and cost-effectiveness. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,7,10-Trimethylundeca-6,9-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products Formed
Oxidation: Can form ketones, aldehydes, or carboxylic acids.
Reduction: Can form alcohols or alkanes.
Substitution: Can form halogenated compounds or amines.
Aplicaciones Científicas De Investigación
2,7,10-Trimethylundeca-6,9-dien-3-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of polyketide synthesis and reaction mechanisms.
Industry: Used in the synthesis of other complex organic molecules and as a chemical intermediate.
Mecanismo De Acción
The mechanism by which 2,7,10-Trimethylundeca-6,9-dien-3-one exerts its effects involves its interaction with specific receptors in the target organisms. In the case of beetles, it binds to olfactory receptors, triggering a behavioral response that leads to aggregation and mating . The molecular targets include specific proteins in the olfactory system that recognize the unique structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,10-Trimethylundeca-5,9-dienol
- 2,6,10-Trimethylundeca-5,9-dienal
- 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)
Uniqueness
2,7,10-Trimethylundeca-6,9-dien-3-one is unique due to its specific structural motif and its role as an aggregation-sex pheromone in beetles. While similar compounds may share some structural features, such as the presence of double bonds and methyl groups, the exact positioning and combination of these features in this compound confer its unique biological activity.
Propiedades
Número CAS |
89966-01-8 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2,7,10-trimethylundeca-6,9-dien-3-one |
InChI |
InChI=1S/C14H24O/c1-11(2)9-10-13(5)7-6-8-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3 |
Clave InChI |
RKIIPUXSNDVFJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCC=C(C)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)


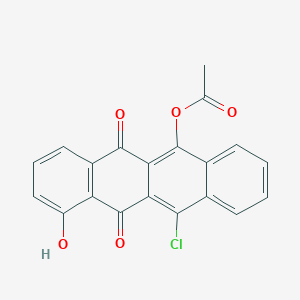
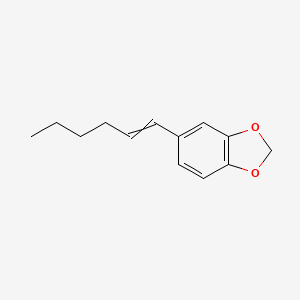
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)
![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
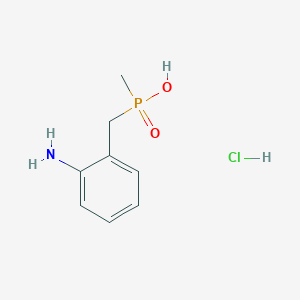
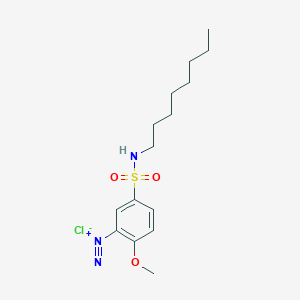
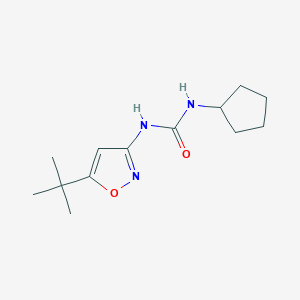
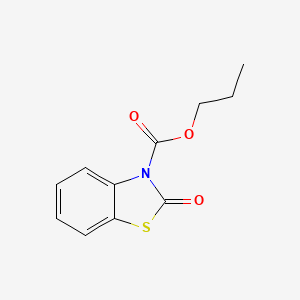
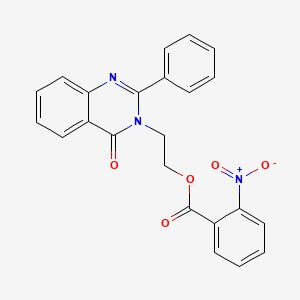
phosphanium bromide](/img/structure/B14374464.png)

